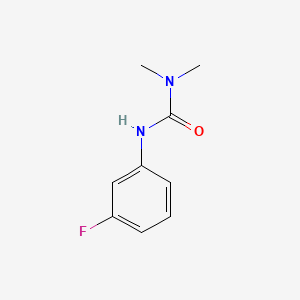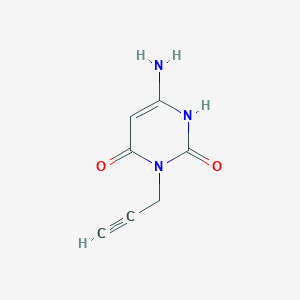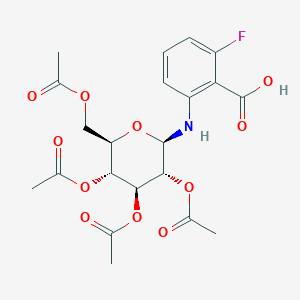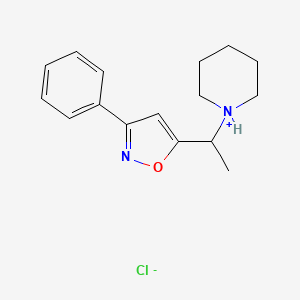![molecular formula C19H21N B13739948 2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline is a heterocyclic organic compound with the molecular formula C19H21N and a molecular weight of 263.3767 g/mol. It is primarily used for experimental and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in industrial settings due to its efficiency and reliability in forming the desired product .
化学反応の分析
Types of Reactions
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Uniqueness
2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline is unique due to its specific structural features, such as the presence of both a dimethylbutynyl group and a methylaniline moiety. These structural elements contribute to its distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C19H21N |
|---|---|
分子量 |
263.4 g/mol |
IUPAC名 |
2-[4-(3,3-dimethylbut-1-ynyl)phenyl]-4-methylaniline |
InChI |
InChI=1S/C19H21N/c1-14-5-10-18(20)17(13-14)16-8-6-15(7-9-16)11-12-19(2,3)4/h5-10,13H,20H2,1-4H3 |
InChIキー |
LYTJQZMXMMLCLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)C#CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)



![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)


![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)



![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)

